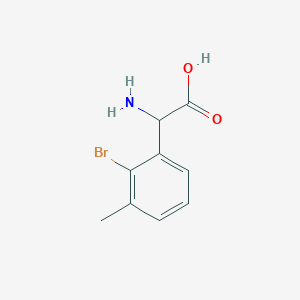
2-Amino-2-(2-bromo-3-methylphenyl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-2-(2-bromo-3-methylphenyl)acetic acid is an organic compound with the molecular formula C9H10BrNO2. This compound features a bromine atom and a methyl group attached to a phenyl ring, which is further connected to an amino acetic acid moiety. The presence of these functional groups makes it a versatile compound in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2-bromo-3-methylphenyl)acetic acid typically involves the bromination of 3-methylphenylacetic acid followed by amination. One common method includes the following steps:
Bromination: 3-methylphenylacetic acid is treated with bromine in the presence of a catalyst such as iron or aluminum bromide to introduce the bromine atom at the ortho position relative to the methyl group.
Amination: The brominated product is then reacted with ammonia or an amine under suitable conditions to introduce the amino group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-2-(2-bromo-3-methylphenyl)acetic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used to replace the bromine atom with other nucleophiles.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be obtained.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.
Reduction Products: Reduction can yield amines or alcohols.
Aplicaciones Científicas De Investigación
2-Amino-2-(2-bromo-3-methylphenyl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Amino-2-(2-bromo-3-methylphenyl)acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-2-(2-bromo-4-methylphenyl)acetic acid
- 2-Amino-2-(2-bromo-5-methylphenyl)acetic acid
- 2-Amino-2-(2-bromo-6-methylphenyl)acetic acid
Uniqueness
2-Amino-2-(2-bromo-3-methylphenyl)acetic acid is unique due to the specific positioning of the bromine and methyl groups on the phenyl ring. This unique structure can lead to different reactivity and interactions compared to its isomers, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C9H10BrNO2 |
|---|---|
Peso molecular |
244.08 g/mol |
Nombre IUPAC |
2-amino-2-(2-bromo-3-methylphenyl)acetic acid |
InChI |
InChI=1S/C9H10BrNO2/c1-5-3-2-4-6(7(5)10)8(11)9(12)13/h2-4,8H,11H2,1H3,(H,12,13) |
Clave InChI |
SSQBNHDFFBAGGL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C(C(=O)O)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3-Dimethyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12966230.png)
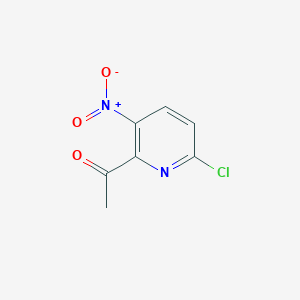
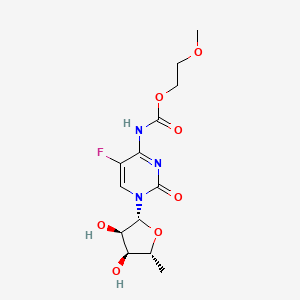
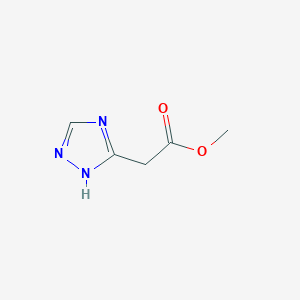
![6-Methoxy-1'-methylspiro[indoline-3,4'-piperidine]](/img/structure/B12966264.png)
![5-(Benzo[b]thiophen-3-yl)pyrrolidin-2-one](/img/structure/B12966270.png)

![3-Amino-[1,2,4]triazolo[4,3-a]pyridine-6-carbonitrile](/img/structure/B12966283.png)
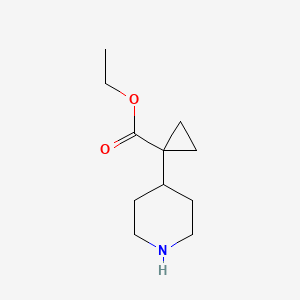
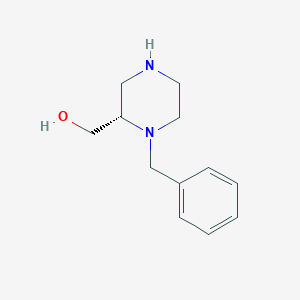
![2-Fluoro-6-iodobenzo[d]thiazole](/img/structure/B12966312.png)
![4-([2,2'-Bipyridin]-4-yl)butanoic acid](/img/structure/B12966319.png)

